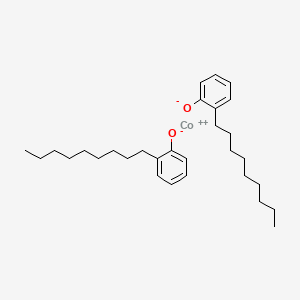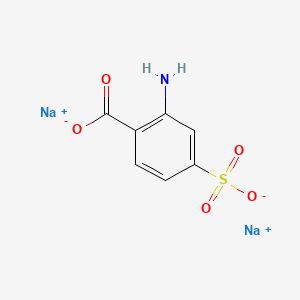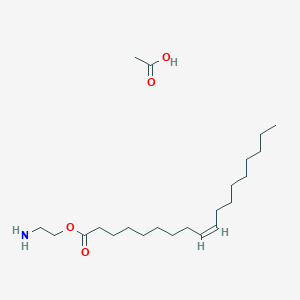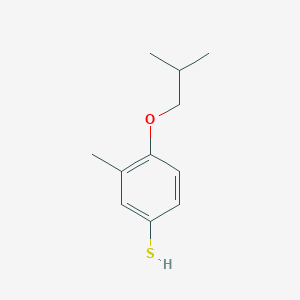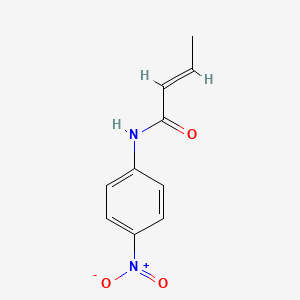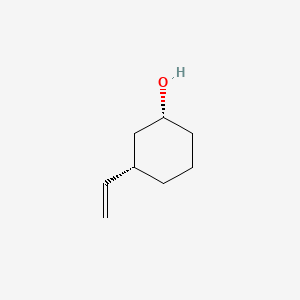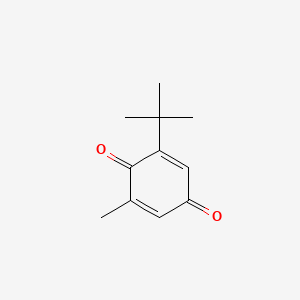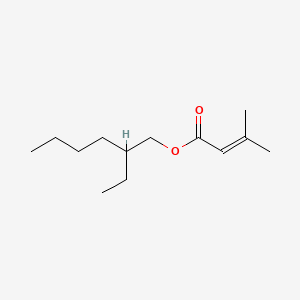
3,4,5'-Trimethyangelicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5’-Trimethyangelicin is a synthetic derivative of angelicin, a naturally occurring furocoumarin. Angelicin and its derivatives are known for their vast biological potential, including anti-inflammatory, anti-cancer, and anti-microbial properties . 3,4,5’-Trimethyangelicin has been studied for its unique chemical structure and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3,4,5’-Trimethyangelicin typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction to form the core structure of the compound.
Methylation: Subsequent methylation reactions introduce the methyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods for 3,4,5’-Trimethyangelicin are designed to be efficient and scalable, often involving optimized reaction conditions and the use of catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
3,4,5’-Trimethyangelicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can be used to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,4,5’-Trimethyangelicin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3,4,5’-Trimethyangelicin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins and enzymes involved in inflammation and cancer progression.
By inhibiting key proteins and pathways, 3,4,5’-Trimethyangelicin exerts its therapeutic effects, reducing inflammation and inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
3,4,5’-Trimethyangelicin is compared with other similar compounds such as:
Angelicin: The parent compound, known for its phototherapeutic properties.
Psoralen: Another furocoumarin with similar biological activities but different chemical structure.
4,6,4’-Trimethylangelicin: A derivative with enhanced anti-inflammatory properties.
The uniqueness of 3,4,5’-Trimethyangelicin lies in its specific methylation pattern, which imparts distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
15798-79-5 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3,4,8-trimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-12(16-7)5-4-10-8(2)9(3)14(15)17-13(10)11/h4-6H,1-3H3 |
Clé InChI |
BQDWBWGFNVYGCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


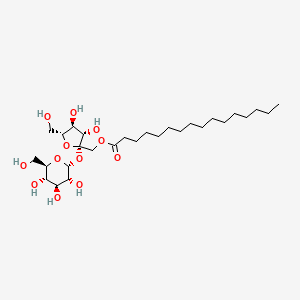
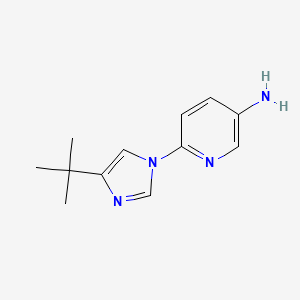
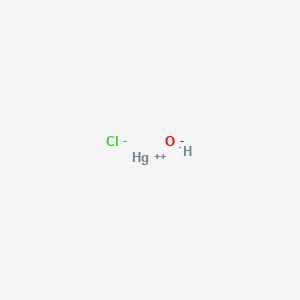
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
